molecular formula C21H19NO5S B6074728 Methyl (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Methyl (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B6074728
M. Wt: 397.4 g/mol
InChI Key: IBXDLCQBJYMJIO-OYBLBNEUSA-N
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Description

Methyl (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ethoxy group, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with a suitable thiophene derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The ethoxy and phenylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Methyl (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5Z)-5-[(3-methoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
  • Methyl (5Z)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Uniqueness

Methyl (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that may have different substituents.

Properties

IUPAC Name

methyl (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-3-27-16-11-13(9-10-15(16)23)12-17-19(24)18(21(25)26-2)20(28-17)22-14-7-5-4-6-8-14/h4-12,23-24H,3H2,1-2H3/b17-12-,22-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXDLCQBJYMJIO-OYBLBNEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=C(C(=NC3=CC=CC=C3)S2)C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=C(C(=NC3=CC=CC=C3)S2)C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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